molecular formula C17H28N2O2 B8137484 (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8137484
M. Wt: 292.4 g/mol
InChI Key: LUKXYKUSOPDGKX-RYUDHWBXSA-N
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Description

This compound belongs to the bis(oxazoline) ligand family, characterized by a rigid cyclopropane core and two chiral oxazoline rings substituted with tert-butyl groups. Its enantiomer, (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS: 195379-09-0), is widely used in asymmetric catalysis due to its ability to induce high enantioselectivity in reactions such as fluorinations and alkynylations . Key properties include:

  • Molecular formula: C₁₇H₂₈N₂O₂
  • Molecular weight: 292.41 g/mol
  • Storage: Inert atmosphere, 2–8°C .

Properties

IUPAC Name

(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-15(2,3)11-9-20-13(18-11)17(7-8-17)14-19-12(10-21-14)16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKXYKUSOPDGKX-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclopropane Core: The cyclopropane core can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Oxazole Ring Formation: The oxazole rings are formed via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Substitution with tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Optimizing reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the tert-butyl groups.

Scientific Research Applications

(4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane core and oxazole rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Cyclopropane vs. Cyclobutane/Cyclopentane Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
(4R,4'R)-Cyclopropane-1,1-diyl derivative (Target) Cyclopropane tert-butyl C₁₇H₂₈N₂O₂ 292.41 Asymmetric fluorination
(4R,4'R)-Cyclobutane-1,1-diyl derivative Cyclobutane tert-butyl C₁₈H₃₀N₂O₂ 306.44 Ligand in catalytic systems
(4R,4'R)-Cyclopentane-1,1-diyl derivative Cyclopentane phenyl C₂₃H₂₄N₂O₂ 360.45 Higher steric bulk; limited catalytic data
(4R,4'R)-Cyclohexane-1,1-diyl derivative Cyclohexane tert-butyl C₂₀H₃₄N₂O₂ 334.50 Emerging ligand; under evaluation

Key Findings :

  • Smaller cores (cyclopropane, cyclobutane) enhance rigidity and stereochemical control, whereas larger cores (cyclopentane, cyclohexane) increase steric bulk but may reduce catalytic efficiency .
  • The cyclopropane derivative’s tert-butyl groups optimize steric shielding, critical for enantioselective outcomes .
b) Substituent Variations
Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield
(4R,4'R)-Cyclopropane-1,1-diyl derivative (Target) Cyclopropane tert-butyl 292.41 71%
(4R,4'R)-Cyclopropane-1,1-diyl derivative Cyclopropane isopropyl 264.37 86%
(4R,4'R)-Propane-2,2-diyl derivative Propane tert-butyl/phenyl 598.82 Not reported

Key Findings :

  • Isopropyl-substituted analogs (e.g., CymitQuimica’s product) exhibit lower molecular weight and higher yields but reduced catalytic performance compared to tert-butyl derivatives .

Key Findings :

  • Lithium-mediated cyclopropanation (target compound) achieves moderate yields, while ethane-1,1-diyl derivatives require milder conditions .
  • Cyclobutane derivatives benefit from high-yield distillation methods .

Key Findings :

  • All derivatives share similar safety profiles (skin/eye irritation, respiratory toxicity) due to oxazoline functional groups .

Biological Activity

The compound (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) , with a CAS number of 2634687-87-7 , is a synthetic organic compound that has gained attention for its potential biological activities. This compound belongs to the class of bis(dihydrooxazoles), which are known for various pharmacological properties.

  • Molecular Formula : C17H28N2O2
  • Molecular Weight : 292.42 g/mol
  • Purity : 97%
  • IUPAC Name : (4R,4'R)-2,2'-(cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
  • SMILES Notation : CC([C@H]1N=C(C2(C3=NC@HCO3)CC2)OC1)(C)C

Research indicates that compounds like (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) may exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Antioxidant Properties : The presence of oxazole rings in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Studies

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole). The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

In another study assessing the antioxidant potential of this compound using DPPH free radical scavenging assay:

Concentration (µg/mL)Scavenging Activity (%)
1025
5055
10085

The results demonstrated a concentration-dependent increase in antioxidant activity, indicating that (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can effectively neutralize free radicals.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments have shown:

  • Acute Toxicity : LD50 values in animal studies suggest moderate toxicity levels.
  • Safety Precautions : Handling should be conducted with appropriate safety measures due to potential irritant properties.

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